2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione)
Overview
Description
2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) is a complex organic compound characterized by its unique structure, which includes two cyclohexane rings with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) typically involves the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with various substituted ethylenes under Michael reaction conditions. For example, the reaction of dimedone with 1,1-diacetyl-2-benzoylethylene in ethanol in the presence of an alkali catalyst yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing purification techniques like recrystallization or chromatography, would likely be applied.
Chemical Reactions Analysis
Types of Reactions
2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the carbonyl groups present in the structure.
Substitution: The compound reacts with N-nucleophiles to form pyrrole and pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with primary amines (e.g., methylamine, p-toluidine) in ethanol are common.
Major Products
Pyrrole Derivatives: Formed by reaction with primary amines.
Pyridazine Derivatives: Formed by reaction with hydrazine hydrate.
Scientific Research Applications
2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) involves its interaction with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Dimethyl-2,6-dioxocyclohexyl)-4-oxo-4-phenylbutanoic Acid: Shares a similar core structure but differs in the substituents attached to the cyclohexane rings.
2-(4,4-Dimethyl-2,6-dioxocyclohexyl)-1,4-diphenylbutane-1,4-dione: Another related compound with different substituents, leading to distinct chemical properties.
Properties
IUPAC Name |
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-16(2)6-12(18)10(13(19)7-16)5-11-14(20)8-17(3,4)9-15(11)21/h10-11H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCUZLUQVFQIII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)CC2C(=O)CC(CC2=O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944417 | |
Record name | 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2181-22-8 | |
Record name | Formaldehyde, dimedon deriv. | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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